4-(3,4-Difluorobenzyloxy)phenol
描述
4-(3,4-Difluorobenzyloxy)phenol is a phenolic compound featuring a benzyloxy group substituted with two fluorine atoms at the 3- and 4-positions of the benzene ring. The 3,4-difluorobenzyloxy moiety is critical for its electronic and steric properties, influencing its reactivity, solubility, and biological interactions. This compound is synthesized via Williamson etherification, where the phenolic oxygen reacts with a 3,4-difluorobenzyl halide under basic conditions . Its structural uniqueness lies in the electron-withdrawing fluorine atoms, which enhance the stability of the benzyloxy group and modulate the phenol’s acidity (pKa ≈ 9.5–10.5, estimated based on similar fluorinated phenols) .
属性
分子式 |
C13H10F2O2 |
|---|---|
分子量 |
236.21 g/mol |
IUPAC 名称 |
4-[(3,4-difluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C13H10F2O2/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7,16H,8H2 |
InChI 键 |
WAQCKUKPMPBZSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)OCC2=CC(=C(C=C2)F)F |
产品来源 |
United States |
相似化合物的比较
Structural Analogues with Halogenated Benzyloxy Groups
a. 4-(3,4-Dichlorobenzyloxy)phenol
- Structural Differences : Replacing fluorine with chlorine increases steric bulk and polarizability.
- Biological Activity: Dichloro derivatives (e.g., 6-(3,4-dichlorophenyl)pyridinones) exhibit broad-spectrum antimicrobial activity (e.g., inhibition zones of 1.5–3.0 cm at 250 µg/mL against S. aureus and E. coli) . However, the dichloro analog’s higher lipophilicity (logP ≈ 3.8) may reduce aqueous solubility compared to the difluoro compound (logP ≈ 3.2) .
- Synthetic Yield : Dichlorobenzyl halides typically require harsher reaction conditions (e.g., refluxing toluene) compared to difluorinated analogs, leading to lower yields (~70% vs. ~85% for difluoro) .
b. 4-(Benzyloxy)phenol (Non-Halogenated)
- Acidity : The absence of electron-withdrawing fluorines results in a higher pKa (~10.5–11.5), reducing ionization at physiological pH .
- Bioactivity : Lacks significant antimicrobial or receptor-binding activity in screening assays (e.g., <0.5 cm inhibition zones at 250 µg/mL) , highlighting the importance of halogenation for potency.
c. 2-(3,4-Difluorobenzyloxy)-3-nitrile (Compound 10d)
- Pharmacological Profile: This CB1 receptor inverse agonist (hCB1 IC₅₀ = 1.3 nM) demonstrates that the 3,4-difluorobenzyloxy group enhances receptor affinity compared to non-fluorinated analogs (IC₅₀ > 100 nM) . Fluorine’s electronegativity likely improves hydrogen bonding and van der Waals interactions with the receptor .
Functional Analogues with Fluorinated Substituents
a. 4-(3,5-Difluorobenzyloxy)phenol
- Synthetic Accessibility : 3,5-Difluorobenzyl halides are less commercially available, increasing synthesis costs .
b. 4-(3-Fluorobenzyloxy)phenol
- Activity Trends: Mono-fluorination at the 3-position reduces antimicrobial potency (e.g., inhibition zones of 0.8–1.2 cm vs. 1.5–2.5 cm for the difluoro compound), underscoring the synergistic effect of dual fluorination .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
